molecular formula C19H31N3O2 B2390725 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide CAS No. 1341007-02-0

3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide

Cat. No.: B2390725
CAS No.: 1341007-02-0
M. Wt: 333.476
InChI Key: ONTILCBPUGKAPK-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide is a complex organic compound featuring a cyclopentyl group, a cyclohexyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the cyclopentyl and cyclohexyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and cyclohexyl group may play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl derivatives: Compounds with similar cyclopentyl groups.

    Cyclohexyl derivatives: Compounds featuring cyclohexyl groups.

    Oxadiazole derivatives: Molecules containing the oxadiazole ring.

Uniqueness

3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide is unique due to its combination of cyclopentyl, cyclohexyl, and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopentyl-N-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-14(2)17-20-18(24-22-17)19(12-6-3-7-13-19)21-16(23)11-10-15-8-4-5-9-15/h14-15H,3-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTILCBPUGKAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2(CCCCC2)NC(=O)CCC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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